Thiazole-4-carbothioamide

Catalog No.
S732428
CAS No.
80653-66-3
M.F
C4H4N2S2
M. Wt
144.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole-4-carbothioamide

CAS Number

80653-66-3

Product Name

Thiazole-4-carbothioamide

IUPAC Name

1,3-thiazole-4-carbothioamide

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

InChI

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)

InChI Key

SOQQSPURSLWWMI-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(=S)N

Canonical SMILES

C1=C(N=CS1)C(=S)N

Thiazole-4-carbothioamide is a compound characterized by a thiazole ring, which consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound features a carbothioamide functional group at the 4-position of the thiazole ring. The thiazole moiety is known for its aromatic properties, which arise from the delocalization of π-electrons across the ring, making it a versatile entity in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen allows for diverse chemical reactivity, contributing to its potential applications in various fields.

Due to the reactivity of its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form more complex structures.
  • Cyclization Reactions: Thiazole derivatives can be synthesized through cyclization processes involving thioureas and haloketones or aldehydes .
  • Oxidation Reactions: The thiazole ring can undergo oxidation, leading to various derivatives that may exhibit different biological activities .

Thiazole-4-carbothioamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds derived from thiazole have shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have been reported to inhibit cancer cell proliferation, particularly in leukemia models .
  • Neuroprotective Effects: Recent studies indicate that thiazole derivatives may modulate receptor activity in the central nervous system, providing potential therapeutic avenues for neurodegenerative diseases .

These biological activities are largely attributed to the structural features of the thiazole ring and the carbothioamide functionality.

The synthesis of thiazole-4-carbothioamide can be achieved through several methods:

  • Condensation of Thiourea with Haloketones: This method involves reacting thiourea with α-haloketones or α-haloaldehydes, leading to the formation of thiazoles in good yields .
  • Cyclization Reactions: Cyclization of N-substituted thioureas with carbonyl compounds can yield thiazoles effectively .
  • Using Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the synthesis of thiazoles under mild conditions, enhancing yield and purity .

These methods highlight the versatility of synthetic approaches available for producing thiazole derivatives.

Thiazole-4-carbothioamide has several applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their antimicrobial and anticancer properties.
  • Agriculture: Some thiazole derivatives are used as fungicides and herbicides.
  • Materials Science: Thiazole compounds are being investigated for their use in organic electronics and as dyes due to their unique electronic properties.

Interaction studies involving thiazole-4-carbothioamide focus on its effects on various biological systems. Recent research has demonstrated its ability to modulate receptor kinetics, particularly in glutamate receptors, suggesting potential neuroprotective mechanisms . The compound's interactions with enzymes and other biomolecules are critical for understanding its pharmacological profiles.

Thiazole-4-carbothioamide shares structural characteristics with several related compounds, each exhibiting unique properties:

Compound NameStructure TypeBiological ActivityUnique Features
Thiazole-2-carboxamideThiazole DerivativeAntimicrobial, AnticancerCarboxylic acid group enhances solubility
BenzothiazoleBenzene-Fused ThiazoleAnticancer, AntimicrobialExtended π-system increases reactivity
ThiosemicarbazideThiosemicarbazoneAntimicrobial, AntiviralContains additional nitrogen atom
2-AminothiazoleAmino-ThiazoleAntimicrobial, AnticancerAmino group enhances biological activity

These compounds illustrate the diversity within the thiazole family while highlighting the unique attributes of thiazole-4-carbothioamide.

XLogP3

0.8

Wikipedia

4-Thiazolecarbothioamide

Dates

Modify: 2023-08-15

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